![molecular formula C9H11N3O B13309984 7-(propan-2-yl)-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B13309984.png)
7-(propan-2-yl)-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(propan-2-yl)-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one: , often referred to as PP , belongs to the family of N-heterocyclic compounds. It features a fused, rigid, and planar structure containing both pyrazole and pyrimidine rings
Preparation Methods
Synthetic Routes:: The main synthetic route for PP involves cyclocondensation reactions between 1,3-biselectrophilic compounds and NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . This versatile approach allows modifications at positions 2, 3, 5, 6, and 7, leading to diverse derivatives.
Reaction Conditions::Chemical Reactions Analysis
PP undergoes various reactions, including oxidation, reduction, and substitution. Common reagents and conditions include:
Oxidation: Oxidizing agents like KMnO4 or H2O2.
Reduction: Reducing agents such as NaBH4 or LiAlH4.
Substitution: Nucleophilic substitution reactions with alkyl halides or acyl chlorides.
Major products formed depend on the specific reaction conditions and substituents.
Scientific Research Applications
PP’s applications span multiple fields:
Medicinal Chemistry: PP derivatives exhibit anticancer potential and enzymatic inhibitory activity .
Material Science: PP’s photophysical properties make it interesting for material applications.
Mechanism of Action
The exact mechanism by which PP exerts its effects depends on the specific derivative and its molecular targets. Further research is needed to elucidate these pathways fully.
Comparison with Similar Compounds
PP’s uniqueness lies in its fused pyrazole-pyrimidine structure. Similar compounds include other pyrazolo[1,5-a]pyrimidines, but PP’s distinct features set it apart.
Properties
Molecular Formula |
C9H11N3O |
|---|---|
Molecular Weight |
177.20 g/mol |
IUPAC Name |
7-propan-2-yl-4H-pyrazolo[1,5-a]pyrimidin-5-one |
InChI |
InChI=1S/C9H11N3O/c1-6(2)7-5-9(13)11-8-3-4-10-12(7)8/h3-6H,1-2H3,(H,11,13) |
InChI Key |
RSMTXWNSLHCLSU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=O)NC2=CC=NN21 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-Bromo-1-[(pyridin-3-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13309911.png)
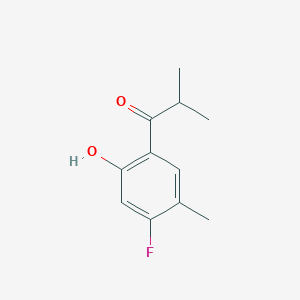
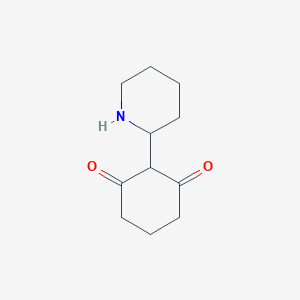

![2-[5-(Thiophene-3-carbonyl)thiophen-2-yl]ethan-1-amine](/img/structure/B13309949.png)
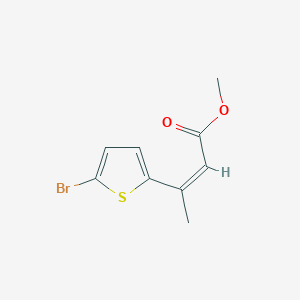
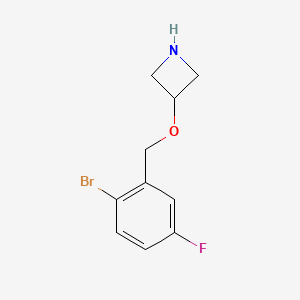
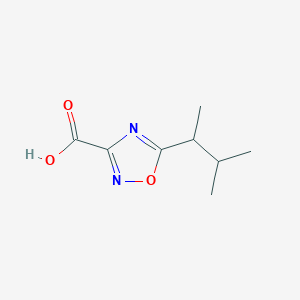
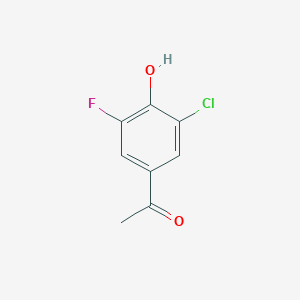
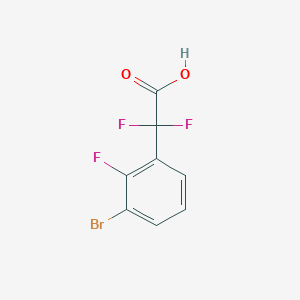

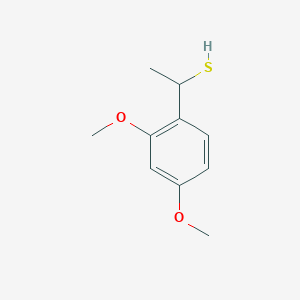
![1-[1-(1-Methyl-1H-pyrazol-4-YL)-2-pyrrolidinyl]methanamine](/img/structure/B13309999.png)
